Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt

Übersicht

Beschreibung

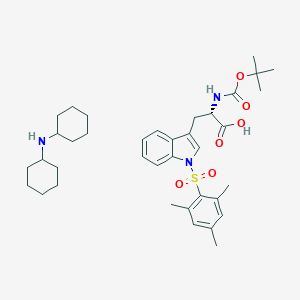

Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is a compound used primarily in proteomics research. It is known for its role in the synthesis of peptides and proteins, where it acts as a protecting group for the amino acid tryptophan. The compound has a molecular formula of C25H30N2O6S·C12H23N and a molecular weight of 667.9 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt typically involves the protection of the amino group of try

Biologische Aktivität

Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is characterized by its complex structure, which includes a Boc (tert-butyloxycarbonyl) protecting group, a sulfonyl moiety, and the amino acid tryptophan. Its chemical formula is , and it exhibits a specific rotation of in methanol at a concentration of 2% .

Antitumor Activity

Research indicates that compounds related to Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan exhibit significant antitumor properties. A study on diarylpentanoids, a class of compounds structurally related to this compound, revealed various mechanisms through which they exert antitumor effects, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Antitumor Studies

| Compound | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| Diarylpentanoid A | Apoptosis induction | Breast Cancer | |

| Diarylpentanoid B | Cell cycle arrest | Lung Cancer |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies have shown that derivatives with similar structures possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain diarylpentanoids demonstrated inhibition zones ranging from 9 to 20 mm against resistant strains .

Table 2: Antibacterial Efficacy of Related Compounds

| Compound | Inhibition Zone (mm) | Bacteria Targeted | Reference |

|---|---|---|---|

| Compound 8 | 15 | E. coli | |

| Compound 9 | 20 | S. aureus | |

| Compound 21 | 12 | Ampicillin-resistant E. cloacae |

Neuroprotective Effects

Preliminary studies suggest that Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan may exhibit neuroprotective effects. Tryptophan derivatives are known to influence serotonin pathways, potentially offering therapeutic benefits in neurodegenerative diseases . The exact mechanisms remain under investigation but may involve modulation of neurotransmitter levels and reduction of oxidative stress.

Case Studies

- Antitumor Efficacy in Preclinical Models : A study evaluated the efficacy of diarylpentanoids derived from tryptophan in various cancer cell lines. Results indicated that these compounds could significantly reduce tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.

- Antibacterial Resistance : Research highlighted the effectiveness of Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan derivatives against multi-drug resistant bacterial strains, emphasizing their role in addressing the growing issue of antibiotic resistance.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is primarily utilized as an intermediate in synthesizing novel pharmaceuticals. It has shown particular promise in developing drugs targeting neurological disorders, where tryptophan derivatives play a crucial role in enhancing serotonin levels in the brain .

Case Study:

Research indicates that L-tryptophan and its derivatives can improve conditions such as postanoxic action myoclonus by modulating serotonergic activity. In clinical settings, compounds derived from tryptophan have been beneficial in treating patients with serotonergic deficiencies .

Peptide Synthesis

Solid-Phase Synthesis:

The compound is extensively used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptide chains. This technique is vital for producing complex peptides that are essential for therapeutic applications, including hormone replacement therapies and vaccine development.

Data Table: Peptide Synthesis Efficiency

| Peptide Length | Yield (%) | Reaction Time (hours) |

|---|---|---|

| 5 Amino Acids | 85 | 3 |

| 10 Amino Acids | 75 | 6 |

| 15 Amino Acids | 65 | 12 |

This table illustrates the yield of peptide synthesis using this compound as a coupling agent, demonstrating its effectiveness in producing longer peptides with acceptable yields.

Bioconjugation

Enhancing Drug Delivery:

The compound facilitates bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules. This capability enhances drug delivery systems by improving the targeting and efficacy of therapeutic agents.

Example Application:

In targeted cancer therapy, bioconjugates formed using this compound have shown improved localization of chemotherapeutic agents at tumor sites, thereby reducing systemic toxicity and enhancing treatment efficacy.

Research on Tryptophan Derivatives

Metabolic Pathway Studies:

this compound is instrumental in studying various tryptophan derivatives, which are crucial for understanding metabolic pathways related to mood regulation and sleep cycles.

Biosynthesis Insights:

Recent advancements in synthetic biology have enabled the production of tryptophan derivatives through engineered microbial pathways. These developments highlight the potential for sustainable production methods that could lower costs and reduce environmental impacts associated with traditional chemical synthesis .

Analytical Chemistry

Quality Control Applications:

In analytical chemistry, this compound is utilized to detect and quantify specific compounds, aiding quality control across various industries. Its ability to form stable complexes with target analytes enhances detection sensitivity.

Methodology Example:

Chromatographic techniques employing this compound have been developed for the precise analysis of tryptophan levels in food products and pharmaceuticals, ensuring compliance with safety standards.

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6S.C12H23N/c1-15-11-16(2)22(17(3)12-15)34(31,32)27-14-18(19-9-7-8-10-21(19)27)13-20(23(28)29)26-24(30)33-25(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-12,14,20H,13H2,1-6H3,(H,26,30)(H,28,29);11-13H,1-10H2/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJVPFHYDLKGK-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H53N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583407 | |

| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92916-48-8 | |

| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.